
3-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile
Übersicht
Beschreibung
“3-(Aminomethyl)benzonitrile” is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)benzonitrile” is 1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 . This indicates that the compound has a benzene ring with a nitrile (-CN) group and an aminomethyl (-NH2CH2-) group attached to it .
Physical And Chemical Properties Analysis
“3-(Aminomethyl)benzonitrile” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antioxidative Effects
Research on related compounds, such as benzimidazole derivatives, has shown significant antioxidative effects. For instance, a study involving benzothiazole derivatives demonstrated their ability to improve antioxidative activities in high-fat-fed mice, suggesting potential applications in managing oxidative stress-related conditions (Erbin, 2013).
Antifungal Efficacy
Compounds structurally similar to 3-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile have been evaluated for their antifungal properties. For example, sertaconazole, an antimycotic with a related imidazole moiety, has been extensively studied for its efficacy against various fungal infections, indicating the potential antifungal applications of similar compounds (Nasarre et al., 1992; Pedragosa et al., 1992).
Lipid-Lowering Activity
Imidazole-5-carboxamide derivatives, which share a core structure with the compound of interest, have been found to exhibit significant lipid-lowering activity in experimental models. This suggests potential therapeutic applications in managing hyperlipidemia and related cardiovascular disorders (Jasim et al., 2018).
Receptor Modulation
Research on compounds like TPA023B, which shares some structural similarities, has demonstrated the potential for selective modulation of GABA-A receptor subtypes. This highlights possible applications in neuropharmacology, particularly for disorders related to GABAergic dysfunction (Laere et al., 2008).
Stress and Physical Overload
Studies on benzimidazole derivatives containing specific functional groups have explored their effects on physical overload and stress in animal models. These compounds have shown promise in mitigating the negative impacts of stress, indicating potential applications in stress management and recovery (Kataev et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been reported to have anticancer properties and antibacterial effects .
Action Environment
The action, efficacy, and stability of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds . .
Eigenschaften
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-5-8-2-1-3-9(4-8)10-7-14-11(6-13)15-10/h1-4,7H,6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJCXOGAUWIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N2)CN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



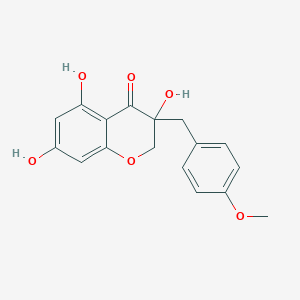
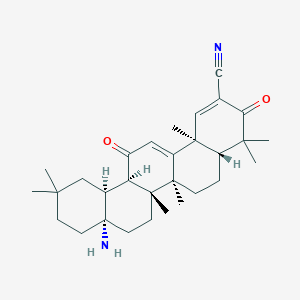
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
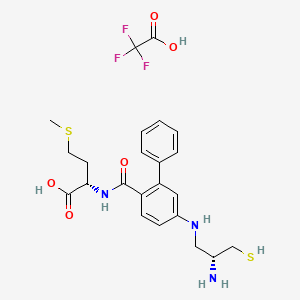
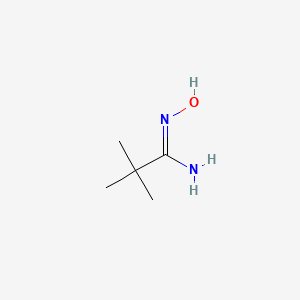
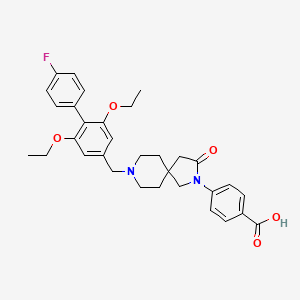
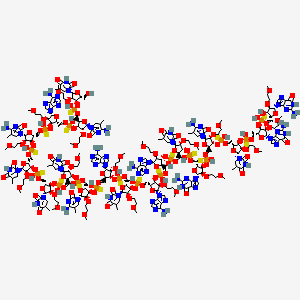
![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/no-structure.png)

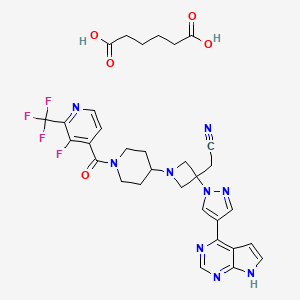
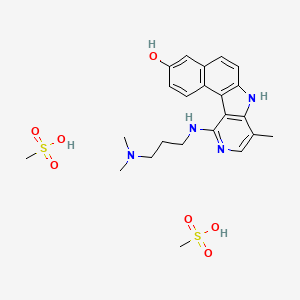
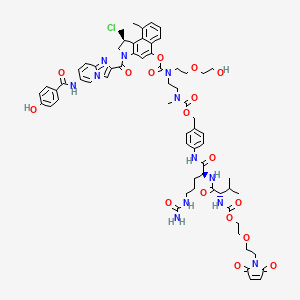
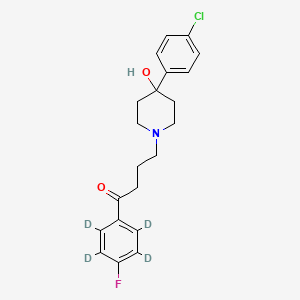
![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)